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molecular formula C12H13N3O2 B175415 Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-63-0

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B175415
M. Wt: 231.25 g/mol
InChI Key: WATKLRBOWCFWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026370B2

Procedure details

2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester (78.2 g) and phenylhydrazine (50.0 g) were dissolved in ethanol (500 mL), and the mixture was refluxed for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added, to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (86.0 g) as a white solid.
Quantity
78.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5](=[CH:8]OCC)[C:6]#[N:7])[CH3:2].[C:13]1([NH:19][NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[C:6]([NH2:7])=[N:20][N:19]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:8]=1)=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
78.2 g
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane (500 mL) was added, to the residue
WASH
Type
WASH
Details
the residue was washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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